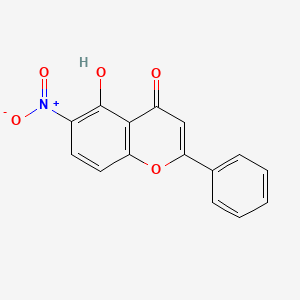
6-Iodo-2,5-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-2,5-dimetilquinolina es un compuesto aromático heterocíclico con la fórmula molecular C11H10IN. Es un derivado de la quinolina, que es un compuesto aromático que contiene nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6-Iodo-2,5-dimetilquinolina se puede lograr a través de varios métodos. Un enfoque común implica la yodación de 2,5-dimetilquinolina. Esto se puede hacer utilizando yodo y un agente oxidante como el ácido nítrico o el peróxido de hidrógeno en condiciones controladas. La reacción generalmente se produce a temperaturas elevadas para garantizar la yodación completa.
Métodos de producción industrial: En un entorno industrial, la producción de 6-Iodo-2,5-dimetilquinolina puede implicar procesos de yodación a gran escala que utilizan reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final. El uso de catalizadores y parámetros de reacción optimizados puede mejorar aún más la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones: 6-Iodo-2,5-dimetilquinolina puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo en el compuesto se puede reemplazar por otros grupos funcionales a través de reacciones de sustitución nucleófila. Los reactivos comunes para estas reacciones incluyen compuestos organometálicos y agentes halogenantes.
Reacciones de oxidación y reducción: El compuesto se puede oxidar para formar N-óxidos de quinolina o reducir para formar dihidroquinolinas. Estas reacciones generalmente requieren agentes oxidantes o reductores específicos y condiciones controladas.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki-Miyaura, donde reacciona con ácidos borónicos en presencia de un catalizador de paladio para formar compuestos biarílicos.
Reactivos y condiciones comunes:
Reacciones de sustitución: Reactivos organometálicos (por ejemplo, reactivos de Grignard), agentes halogenantes (por ejemplo, N-bromosuccinimida).
Reacciones de oxidación: Agentes oxidantes (por ejemplo, peróxido de hidrógeno, ácido m-cloroperbenzoico).
Reacciones de reducción: Agentes reductores (por ejemplo, borohidruro de sodio, hidruro de aluminio y litio).
Reacciones de acoplamiento: Catalizadores de paladio, ácidos borónicos y bases (por ejemplo, carbonato de potasio).
Principales productos formados:
Reacciones de sustitución: Varias quinolinas sustituidas dependiendo del sustituyente introducido.
Reacciones de oxidación: N-óxidos de quinolina.
Reacciones de reducción: Dihidroquinolinas.
Reacciones de acoplamiento: Compuestos biarílicos.
Aplicaciones Científicas De Investigación
6-Iodo-2,5-dimetilquinolina tiene varias aplicaciones en investigación científica, que incluyen:
Química: Sirve como bloque de construcción para la síntesis de derivados de quinolina más complejos. Su estructura única permite la exploración de nuevas reacciones químicas y mecanismos.
Biología: El compuesto se puede utilizar en el estudio de sistemas biológicos, particularmente en la comprensión de las interacciones de los derivados de quinolina con moléculas biológicas.
Medicina: Los derivados de quinolina, incluido el 6-Iodo-2,5-dimetilquinolina, han demostrado potencial como agentes antimicrobianos y anticancerígenos. Su capacidad para interactuar con el ADN y las proteínas los hace valiosos en el descubrimiento y desarrollo de fármacos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y tintes, debido a su estructura aromática y reactividad.
Mecanismo De Acción
El mecanismo de acción del 6-Iodo-2,5-dimetilquinolina implica su interacción con objetivos moleculares como enzimas, ADN y proteínas. El átomo de yodo y los grupos metilo en su estructura pueden influir en su afinidad de unión y especificidad hacia estos objetivos. El compuesto puede ejercer sus efectos a través de:
Inhibición de enzimas: Al unirse al sitio activo de las enzimas, puede inhibir su actividad, lo que lleva a posibles efectos terapéuticos.
Intercalación de ADN: La estructura aromática le permite intercalarse en el ADN, interrumpiendo los procesos de replicación y transcripción.
Unión a proteínas: Puede interactuar con proteínas, afectando su estructura y función, lo que se puede explotar en el diseño de fármacos.
Comparación Con Compuestos Similares
6-Iodo-2,5-dimetilquinolina se puede comparar con otros derivados de quinolina como:
2,5-Dimetilquinolina: Carece del átomo de yodo, lo que puede resultar en diferente reactividad y actividad biológica.
6-Bromo-2,5-dimetilquinolina: Estructura similar pero con un átomo de bromo en lugar de yodo, lo que puede influir en sus propiedades químicas y aplicaciones.
6-Cloro-2,5-dimetilquinolina:
La presencia del átomo de yodo en 6-Iodo-2,5-dimetilquinolina lo hace único, ya que el yodo puede mejorar la reactividad y actividad biológica del compuesto en comparación con sus contrapartes halogenadas.
Propiedades
Fórmula molecular |
C11H10IN |
|---|---|
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
6-iodo-2,5-dimethylquinoline |
InChI |
InChI=1S/C11H10IN/c1-7-3-4-9-8(2)10(12)5-6-11(9)13-7/h3-6H,1-2H3 |
Clave InChI |
QOZDXDBQGGRCQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=C(C=C2)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


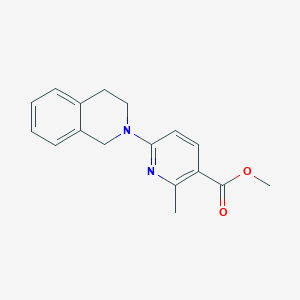


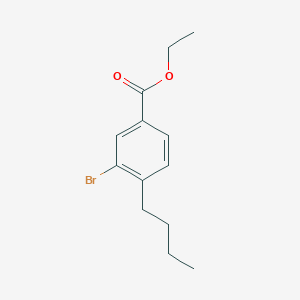
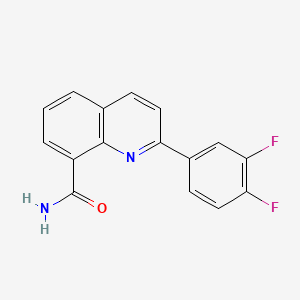


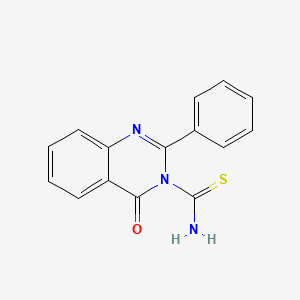


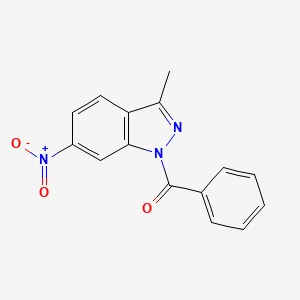

![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)
